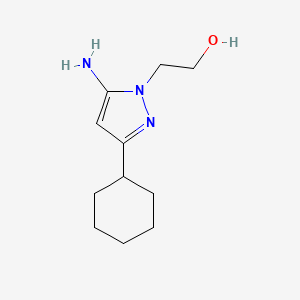![molecular formula C9H20N2O3 B13617551 tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate](/img/no-structure.png)
tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate is a chemical compound known for its applications in various fields such as chemistry, biology, and medicine. It is a derivative of carbamic acid and is often used in synthetic organic chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate can be synthesized through a palladium-catalyzed cross-coupling reaction. This involves the reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate (Cs₂CO₃) and a solvent like 1,4-dioxane . The reaction conditions typically require heating to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Chemischer Reaktionen
Types of Reactions
tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The reaction conditions often involve heating and controlled atmospheres to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines or tetrasubstituted pyrroles .
Wissenschaftliche Forschungsanwendungen
tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate has several applications in scientific research:
Biology: It serves as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Medicine: It is utilized in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: It finds applications in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of tert-butylN-[(2S)-4-amino-2-hydroxybutyl]carbamate involves its ability to act as a protecting group for amines. This is achieved through the formation of stable carbamate linkages, which can be selectively cleaved under specific conditions. The molecular targets and pathways involved include interactions with enzymes and other biomolecules that facilitate the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler derivative used in similar applications.
tert-Butyl (2-aminoethyl)carbamate: Another related compound with applications in organic synthesis.
Uniqueness
tert-ButylN-[(2S)-4-amino-2-hydroxybutyl]carbamate is unique due to its specific structure, which provides enhanced stability and reactivity compared to simpler carbamate derivatives. This makes it particularly valuable in complex synthetic processes and pharmaceutical applications.
Eigenschaften
Molekularformel |
C9H20N2O3 |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-4-amino-2-hydroxybutyl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4-6,10H2,1-3H3,(H,11,13)/t7-/m0/s1 |
InChI-Schlüssel |
GJAHMDCXXHDWSC-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@H](CCN)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


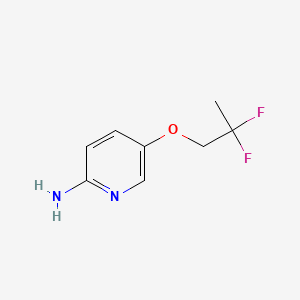
![7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B13617497.png)

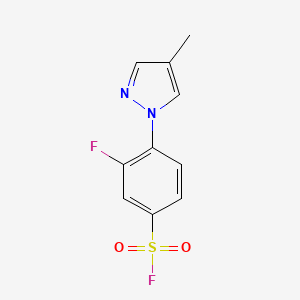
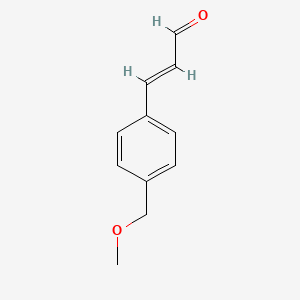
![(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13617534.png)
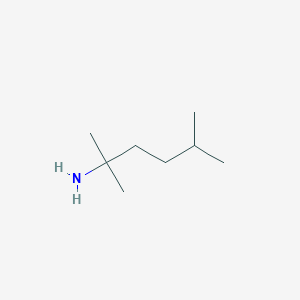
![4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B13617546.png)
